molecular formula C22H24N4O3S2 B2535063 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361481-90-5

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Katalognummer B2535063
CAS-Nummer: 361481-90-5
Molekulargewicht: 456.58
InChI-Schlüssel: BXXJCUKLNLPABX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide with aminopyridines. The process is influenced by the reactivity of the imidazolide and the steric hindrance presented by the sulfo group. In some cases, the sulfo group can prevent acylation of sterically hindered amines, as observed with 2-amino-6-methylpyridine. The synthesis is confirmed using 1H-NMR spectroscopy and X-ray diffraction analysis, which also reveals that the carbonyl and sulfo groups can occupy different positions in the crystalline phase, leading to variations in molecular conformation .

Molecular Structure Analysis

X-ray diffraction data from the synthesized compounds indicate that the carbonyl and sulfo groups may have different spatial arrangements. This can result in a unilateral position typical for benzothiazine carboxamides or a versatile position not previously encountered in such compounds. The molecular conformation of the benzothiazine nucleus is crucial as it affects the pharmacological properties of the compounds. The spatial arrangement of the pyridine cycle also plays a role in determining the analgesic and anti-inflammatory activities of these substances .

Chemical Reactions Analysis

The interaction between aminopyridines and imidazolide is a key reaction in the synthesis of benzothiazine carboxamides. The target for the initial electrophilic attack is the ring nitrogen of the aminopyridines. The presence of the sulfo group can alter the course of the reaction, especially when dealing with sterically hindered amines. The chemical reactions are guided by the reactivity of the imidazolide and the electronic and steric properties of the aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzothiazine carboxamides are closely related to their molecular structure. The different positions of the carbonyl and sulfo groups affect the crystalline structure and, consequently, the pharmacological properties. The compounds exhibit varying degrees of analgesic and anti-inflammatory activities, which are dependent on the mutual arrangement of the benzothiazine and pyridine fragments. Some of the synthesized compounds have shown to exceed the effectiveness of the drug Lornoxicam in these aspects .

In addition to the benzothiazine carboxamides, the synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides have been studied. One compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a), was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) screen. The X-ray coordinates of ligand 4a with cdk5 revealed an unusual binding mode to the hinge region via a water molecule, which is significant for understanding the inhibitory mechanism .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Synthesis

Research has highlighted the complex molecular interactions and synthetic processes involving compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. For example, Co(II) complexes of compounds with similar sulfonyl and thiazolyl groups have been synthesized and analyzed for their structure and potential applications. These complexes exhibited fluorescence properties and were investigated for their potential anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Biological Activities and Applications

Compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have been synthesized and evaluated for their biological activities. For instance, derivatives of sulfonamide, a group present in the compound, have been studied for their antimalarial activities and their binding affinities in molecular docking studies, indicating potential pharmaceutical applications (Fahim & Ismael, 2021).

Material Science and Polymer Chemistry

Studies involving compounds with pyridine and sulfone moieties, similar to those in 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, have been conducted in the field of material science. For instance, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored. These polymers exhibit significant properties such as solubility, high thermal stability, and potential applicability in the production of films with specific mechanical and optical properties (Liu et al., 2013).

Antimicrobial and Anticancer Studies

Compounds with structural fragments similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have been synthesized and evaluated for their antimicrobial and anticancer properties. Research has delved into the synthesis of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents, showcasing their toxicological, biochemical, and biological aspects against specific pests (Soliman et al., 2020).

Eigenschaften

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJCUKLNLPABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.